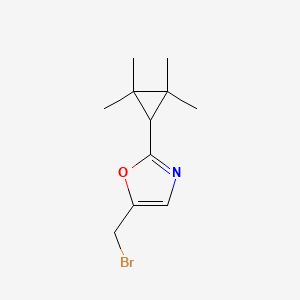
5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group attached to an oxazole ring and a tetramethylcyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Tetramethylcyclopropyl Group: The tetramethylcyclopropyl group can be attached through a substitution reaction involving a suitable cyclopropyl precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring or the bromomethyl group can yield different products with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation with potassium permanganate can produce oxazole derivatives with hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving oxazole derivatives.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The oxazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Hydroxymethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
5-(Methyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 5-(Bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)oxazole imparts unique reactivity compared to its analogs
Eigenschaften
Molekularformel |
C11H16BrNO |
|---|---|
Molekulargewicht |
258.15 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole |
InChI |
InChI=1S/C11H16BrNO/c1-10(2)8(11(10,3)4)9-13-6-7(5-12)14-9/h6,8H,5H2,1-4H3 |
InChI-Schlüssel |
WZMKHBRXYBQIEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C)C)C2=NC=C(O2)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15278911.png)


![1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane](/img/structure/B15278921.png)
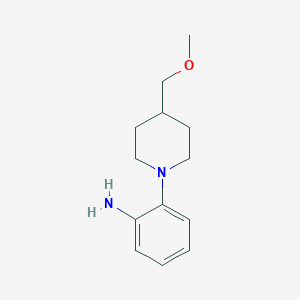
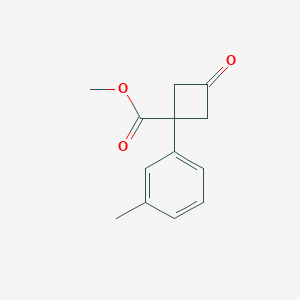
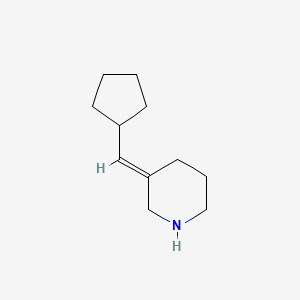
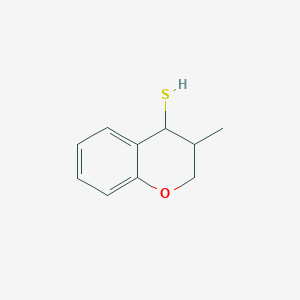
![Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B15278948.png)
![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
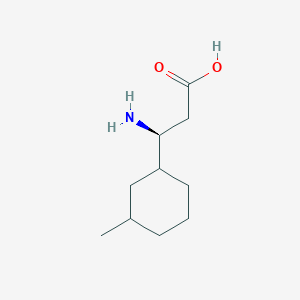

![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
![Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)
